3-Dechloroethylifosfamide, also known as 2-dechloroethylcyclophosphamide, is a significant metabolite of the anticancer prodrugs ifosfamide and cyclophosphamide. [, , , , ] It is classified as an oxazaphosphorine derivative. [] While not directly cytotoxic, 3-dechloroethylifosfamide serves as a valuable marker for studying the metabolism and pharmacokinetics of its parent compounds in both in vitro and in vivo models. [, , , , ] This compound's formation signifies a deactivation pathway for ifosfamide and cyclophosphamide, competing with the activation pathway leading to the ultimate alkylating agents. [, , ] Studying its formation helps understand the balance between activation and deactivation, ultimately influencing the efficacy and toxicity profiles of these anticancer drugs.
N-Dechloroethyl cyclophosphamide is a significant metabolite of cyclophosphamide, a widely used chemotherapeutic agent. Cyclophosphamide is classified as an alkylating agent and is primarily utilized in the treatment of various cancers, including lymphomas, leukemias, and solid tumors. The compound undergoes metabolic processes in the liver, where it is activated by cytochrome P450 enzymes to produce several metabolites, including N-dechloroethyl cyclophosphamide, which is considered inactive compared to its active counterpart, 4-hydroxycyclophosphamide.
N-Dechloroethyl cyclophosphamide is derived from the metabolism of cyclophosphamide. The primary metabolic pathway involves the action of cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which facilitate the conversion of cyclophosphamide into various metabolites. This process is crucial for understanding both the therapeutic effects and potential toxicities associated with cyclophosphamide treatment .
N-Dechloroethyl cyclophosphamide falls under the category of nitrogen mustards and phosphorodiamides. It is classified as a prodrug metabolite due to its formation from the parent compound, cyclophosphamide. The compound's classification is essential for understanding its pharmacological properties and implications in chemotherapy.
The primary method for synthesizing cyclophosphamide involves reacting phosphorus oxychloride with dichloroethane and 3-aminopropanol under controlled conditions to yield the active drug. This synthesis can be achieved through various protocols that optimize yield and purity while minimizing costs .
N-Dechloroethyl cyclophosphamide has a complex molecular structure characterized by the following components:
The structure features a phosphoramide moiety that plays a crucial role in its biological activity.
The structural configuration allows N-dechloroethyl cyclophosphamide to interact with biological systems differently than its parent compound. Its inactive nature contrasts with the active metabolites formed during cyclophosphamide metabolism.
N-Dechloroethyl cyclophosphamide primarily results from the dechloroethylation of cyclophosphamide. This reaction involves enzymatic processes where cytochrome P450 enzymes catalyze the removal of chloroethyl groups from the parent compound.
The enzymatic reaction leading to N-dechloroethyl cyclophosphamide can lead to the formation of other byproducts, such as chloroacetaldehyde, which may have neurotoxic effects. Understanding these reactions is crucial for evaluating both therapeutic efficacy and potential side effects associated with cyclophosphamide treatment .
The mechanism through which N-dechloroethyl cyclophosphamide exerts its effects is primarily linked to its role as a metabolite rather than an active drug. As an inactive metabolite, it does not directly participate in therapeutic action but serves as a marker for metabolic processing.
The conversion of cyclophosphamide into N-dechloroethyl cyclophosphamide involves several cytochrome P450 isoforms that facilitate this metabolic pathway. This process highlights the importance of enzyme activity in determining drug efficacy and safety profiles .
Relevant data on these properties are essential for understanding how N-dechloroethyl cyclophosphamide behaves in biological systems and during chemical processing.
N-Dechloroethyl cyclophosphamide (C₅H₁₂ClN₂O₂P) is a monochloro derivative metabolite of cyclophosphamide, formed via cytochrome P450-mediated oxidative dealkylation. Its molecular weight is 198.59 g/mol (monoisotopic mass: 198.0325 Da), distinguishing it from the parent compound through the loss of one chloroethyl group [1] [9]. The structure retains the cyclic oxazaphosphorinane ring but features an asymmetric phosphorus center. Unlike cyclophosphamide—which exists as a racemate due to chiral phosphorus—N-dechloroethyl cyclophosphamide’s stereochemistry remains less studied, though computational analyses (e.g., B3LYP/6-311++G(d,p) methods) suggest similar conformational flexibility in the ring system [4] [9].
Key structural descriptors include:
ClCCNP1(=O)NCCCO1
[1] DZKGMGPLDJOVCX-UHFFFAOYSA-N
[1] Table 1: Molecular Descriptors of N-Dechloroethyl Cyclophosphamide
Property | Value |
---|---|
Molecular Formula | C₅H₁₂ClN₂O₂P |
Exact Mass | 198.0325 Da |
Ring System | 1,3,2λ⁵-Oxazaphosphinane |
Chiral Centers | Phosphorus (asymmetric) |
Hydrogen Bond Donors | 2 (N–H groups) |
Hydrogen Bond Acceptors | 3 (Ring O, carbonyl O, ring N) |
Structurally, N-dechloroethyl cyclophosphamide arises from the cleavage of one chloroethyl moiety from cyclophosphamide’s bis(2-chloroethyl)amino group. This modification reduces its alkylating potential and alters physicochemical behavior:
Table 2: Structural and Metabolic Comparison with Cyclophosphamide
Property | N-Dechloroethyl Cyclophosphamide | Cyclophosphamide |
---|---|---|
Molecular Formula | C₅H₁₂ClN₂O₂P | C₇H₁₅Cl₂N₂O₂P |
Key Functional Groups | Chloroethylamine, cyclic phosphamide | Bis(chloroethyl)amine, cyclic phosphamide |
Bioactivation Pathway | Detoxification product | Pro-drug (requires activation) |
Predicted logP | -0.79 | 0.63 |
Metabolic Enzymes Involved | CYP3A4/5 | CYP2B6 (activation) |
N-Dechloroethyl cyclophosphamide exhibits complex stability behavior influenced by pH, temperature, and solvent composition:
Table 3: Stability-Influencing Factors and Degradation Products
Factor | Effect on Stability | Primary Degradation Products |
---|---|---|
pH < 5.0 | Severe hydrolysis | N-chloroethylamine, cyclic phosphamide fragments |
pH 7.0–8.0 | Moderate stability | Chloroethanol, phosphoramide acids |
Aqueous Solutions | 15–30% degradation in 30 days (25°C) | Acrolein (trace), chloride ions |
Ethanol Co-solvents (20%) | Degradation <5% in 30 days (25°C) | Negligible |
Figure: Degradation Pathways of N-Dechloroethyl Cyclophosphamide
Hydrolysis N-Dechloroethyl cyclophosphamide ------------> N-Chloroethylamine + Oxazaphosphinane fragment | | Oxidative Dechlorination ------------> Chloroethanol derivatives + Phosphamide acid
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7